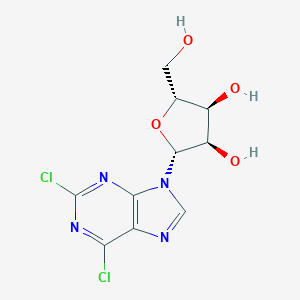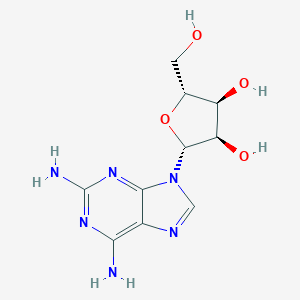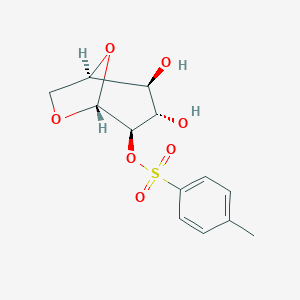
1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose
Overview
Description
1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose is a chemical compound with the molecular formula C13H16O7S . It contains a total of 37 atoms, including 16 Hydrogen atoms, 13 Carbon atoms, 7 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecular structure of 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose contains a total of 39 bonds. These include 23 non-Hydrogen bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 2 hydroxyl groups, 2 secondary alcohols, 2 aliphatic ethers, and 1 sulfonate .Physical And Chemical Properties Analysis
The molecular weight of 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose is 470.5 g/mol . It has a total of 1 Hydrogen bond donor and 9 Hydrogen bond acceptors . The compound also has 6 rotatable bonds .Scientific Research Applications
Biomedical Compound
This compound is a vital biomedical compound . Its unique structure and properties make it a valuable resource in the field of biomedicine .
Drug Development
It holds immense potential for drug development targeting diverse diseases . This means it could be used to create new medications or improve existing ones .
Precursor in Synthesizing Carbohydrate-based Pharmaceuticals
The compound is utilized as a precursor in synthesizing carbohydrate-based pharmaceuticals . This underscores its significance in the pharmaceutical industry .
Research on Disease Advancement
Its distinctive structure offers a valuable avenue for exploring the impact of carbohydrates on disease advancement . This could lead to new insights and breakthroughs in medical research .
Therapeutic Interventions
The compound could be used to devise effective therapeutic interventions . This could potentially lead to new treatments for a variety of diseases .
Synthesis Reactions with Anhydro Sugars
It is used in synthesis reactions with anhydro sugars . This makes it a valuable resource in organic chemistry .
Development of Treatments for Glucose-related Disorders
It is principally utilized in research for developing treatments targeting diabetes and other glucose-related disorders . This highlights its potential in the field of endocrinology .
Potential Antiviral Agent
While not directly related to the compound you asked about, a similar compound, 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose, exhibits potential as an antiviral agent, particularly against Herpes Simplex Virus-1 . This suggests that “1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose” might also have potential antiviral properties .
Mechanism of Action
Target of Action
It is known that this compound is a vital biomedical compound with immense potential for drug development targeting diverse diseases .
Mode of Action
It is known to be utilized as a precursor in synthesizing carbohydrate-based pharmaceuticals , which suggests that it may interact with its targets through biochemical reactions involving carbohydrate metabolism.
Biochemical Pathways
Given its role as a precursor in synthesizing carbohydrate-based pharmaceuticals , it can be inferred that it may be involved in the metabolic pathways related to carbohydrate metabolism.
Result of Action
Its utilization as a precursor in synthesizing carbohydrate-based pharmaceuticals suggests that it may have significant effects on cellular processes related to carbohydrate metabolism.
properties
IUPAC Name |
[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-11(15)10(14)9-6-18-13(12)19-9/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBPXGGBTQVDQH-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@@H]([C@H]3CO[C@@H]2O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441574 | |
| Record name | (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose | |
CAS RN |
3868-05-1 | |
| Record name | (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



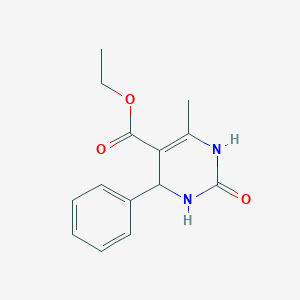
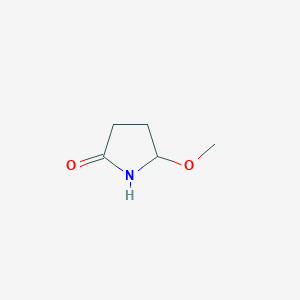
![1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene](/img/structure/B16327.png)
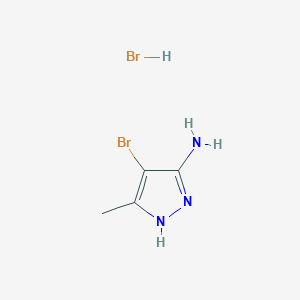
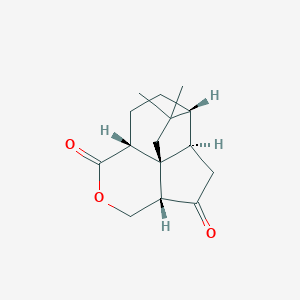
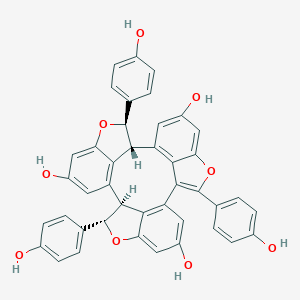
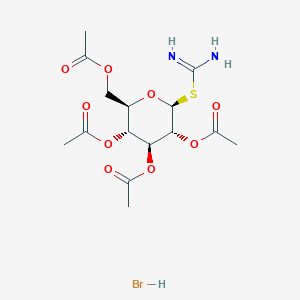



![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)
